N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide

Descripción

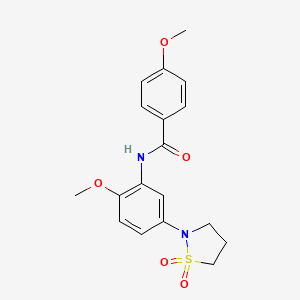

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is a benzamide derivative featuring a 1,1-dioxidoisothiazolidine moiety attached to a substituted phenyl ring. The compound combines a methoxy-substituted benzamide core with a sulfone-containing heterocycle (isothiazolidine dioxide), which may enhance its physicochemical stability and biological activity.

Propiedades

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-15-7-4-13(5-8-15)18(21)19-16-12-14(6-9-17(16)25-2)20-10-3-11-26(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCTULWMEQOJLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with cdk2. The interaction with CDK2 may result in the inhibition of the kinase’s activity, potentially leading to cell cycle arrest and preventing cell proliferation.

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell cycle regulation and proliferation.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which influences its efficacy and safety.

Actividad Biológica

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes an isothiazolidine moiety and methoxyphenyl groups, which may contribute to its unique pharmacological properties.

Chemical Structure

The chemical structure of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide can be represented as follows:

This structure suggests various functional groups that could interact with biological targets, leading to diverse pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide may exhibit significant anticancer properties. For instance, derivatives containing the isothiazolidine structure have shown activity against breast cancer cell lines by inhibiting key signaling pathways such as EGFR and HER-2. These pathways are crucial for cancer cell proliferation and survival .

Case Study: In Vitro Efficacy

In vitro assays have demonstrated that compounds with similar structural motifs can significantly inhibit the proliferation of cancer cells. For example, a related compound was shown to induce apoptosis in SK-BR-3 breast cancer cells by promoting reactive oxygen species (ROS) production and cytochrome c release, ultimately leading to cell death .

Enzyme Inhibition

The potential for enzyme inhibition is another area of interest for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide. Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, which could provide therapeutic benefits in treating various diseases, including cancer and infectious diseases.

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. Research has indicated that some derivatives of benzamides containing isothiazolidine moieties exhibit low toxicity levels in zebrafish embryo models, suggesting a favorable safety profile for further development .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide | Anticancer activity against SK-BR-3 cells | TBD | Potential dual-target inhibitor |

| YH-9 (similar compound) | Induces apoptosis in cancer cells | 10 | Effective against breast cancer with low toxicity |

| Benzamide derivatives | Enzyme inhibition potential | TBD | Broad spectrum activity against various diseases |

The mechanism of action for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide likely involves the inhibition of specific enzymes or receptors associated with tumor growth and survival. The interaction with these molecular targets can disrupt critical signaling pathways, leading to reduced cell proliferation and increased apoptosis in malignant cells.

Future Research Directions

Further research is warranted to elucidate the exact biological pathways affected by this compound. Investigating its interactions with various enzymes and receptors will be essential to fully understand its therapeutic potential.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Core Benzamide Scaffold: All compounds share a benzamide backbone, which facilitates hydrogen bonding with biological targets (e.g., enzymes or microbial proteins) .

Heterocyclic Modifications: 1,1-Dioxidoisothiazolidine (Target Compound): The sulfone group increases metabolic stability compared to non-oxidized sulfur heterocycles (e.g., thiadiazole or thiazole) . For example, thiadiazole-furan hybrids showed efficacy against P. aeruginosa , while thiazole derivatives inhibited PFOR .

Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : Enhance reactivity and target binding. For instance, chloro substituents in benzothiazole analogs may improve lipophilicity and membrane penetration .

- Sulfonyl/Triazole Hybrids : Sulfonyl groups in triazole derivatives (e.g., compounds [7–9] from ) stabilize tautomeric forms, influencing interaction with biological targets .

Analytical Characterization

- NMR/IR Spectroscopy : Confirms tautomerism in triazole-thiones (e.g., absence of C=O bands at 1663–1682 cm⁻¹ in IR) and amide conjugation in thiazole derivatives (NMR H-bond patterns) .

- MS/Elemental Analysis : Validates molecular weights and purity, critical for structure-activity relationship (SAR) studies .

Contradictions and Limitations

- While sulfone-containing compounds (e.g., the target) are hypothesized to exhibit enhanced stability, direct comparative bioactivity data with non-sulfone analogs (e.g., thiadiazoles) are lacking in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.